molecular formula C12H7N3O2S2 B12724818 5H-Benzofuro(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(methylthio)- CAS No. 88753-83-7

5H-Benzofuro(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(methylthio)-

Cat. No.: B12724818
CAS No.: 88753-83-7
M. Wt: 289.3 g/mol
InChI Key: NLUOJBMOGKTLOY-UHFFFAOYSA-N
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Description

5H-Benzofuro(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(methylthio)- is a complex heterocyclic compound that features a fused ring system combining benzofuran, thiadiazole, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Benzofuro(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(methylthio)- typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Cyclization Reactions: Formation of the fused ring system through cyclization of appropriate intermediates.

    Substitution Reactions: Introduction of the methylthio group via nucleophilic substitution.

    Oxidation and Reduction: Adjusting the oxidation state of intermediates to achieve the desired structure.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing chromatography, crystallization, and other purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5H-Benzofuro(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(methylthio)- can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylthio group to sulfoxide or sulfone.

    Reduction: Reduction of the fused ring system to modify electronic properties.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: As a building block for creating novel materials with unique electronic or optical properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5H-Benzofuro(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(methylthio)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5H-Benzofuro(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(methylthio)- include other heterocyclic compounds with fused ring systems, such as:

    Benzothiazoles: Featuring a benzene ring fused to a thiazole ring.

    Benzofurans: Featuring a benzene ring fused to a furan ring.

    Pyrimidines: Featuring a six-membered ring with two nitrogen atoms.

Uniqueness

The uniqueness of 5H-Benzofuro(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(methylthio)- lies in its specific combination of ring systems and functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

CAS No.

88753-83-7

Molecular Formula

C12H7N3O2S2

Molecular Weight

289.3 g/mol

IUPAC Name

13-methylsulfanyl-8-oxa-14-thia-11,12,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one

InChI

InChI=1S/C12H7N3O2S2/c1-18-12-14-15-10(16)9-8(13-11(15)19-12)6-4-2-3-5-7(6)17-9/h2-5H,1H3

InChI Key

NLUOJBMOGKTLOY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2S1

Origin of Product

United States

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